2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from thiosemicarbazide and acetic anhydride under reflux conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with an appropriate thiol reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol as solvent.
Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: It can be used as a fungicide or pesticide due to its ability to disrupt the metabolic pathways of fungi and pests.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as aromatase, which is involved in the biosynthesis of estrogens.
Disruption of Metabolic Pathways: It disrupts key metabolic pathways in fungi and pests, leading to their death.
Binding to Receptors: It binds to specific receptors in cancer cells, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl group, in particular, allows for unique interactions with molecular targets that are not observed with other triazole derivatives .
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-15-16-13(17(9)2)20-8-12(18)14-10-4-6-11(19-3)7-5-10/h4-7H,8H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGLTKSIZOTUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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